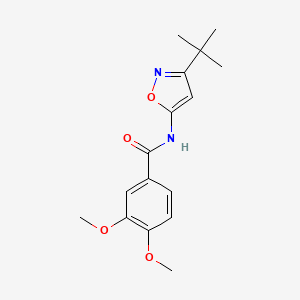

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide

Description

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a tert-butyl group at the 3-position and a 3,4-dimethoxybenzamide moiety at the 5-position. Its molecular weight is approximately 288.34 g/mol, with functional groups including methoxy (-OCH₃), oxazole, and a bulky tert-butyl group. These structural elements confer distinct physicochemical properties, such as moderate solubility in polar organic solvents and enhanced steric hindrance, which influence its reactivity and biological interactions .

The compound is synthesized through multi-step reactions, likely involving amide coupling between an oxazole-5-amine derivative and a dimethoxybenzoyl chloride.

Properties

CAS No. |

82558-95-0 |

|---|---|

Molecular Formula |

C16H20N2O4 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)13-9-14(22-18-13)17-15(19)10-6-7-11(20-4)12(8-10)21-5/h6-9H,1-5H3,(H,17,19) |

InChI Key |

MINDZLKYDUERDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method for synthesizing isoxazole derivatives is the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the isoxazole ring or the benzamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the isoxazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein-ligand interactions.

Medicine: Isoxazole derivatives, including this compound, are being investigated for their potential as therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, some isoxazole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique attributes of N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide, a comparative analysis with analogous compounds is presented below:

2.1. N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide

- Structure : Replaces the 3,4-dimethoxy groups on the benzamide with 2,6-difluoro substituents.

- Molecular Weight : 280.27 g/mol (vs. 288.34 g/mol for the target compound).

- Bioactivity: Fluorinated analogs are often explored as enzyme inhibitors or ligands due to improved metabolic stability and membrane permeability .

2.2. N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

- Structure : Incorporates a 1,2,3-triazole-thiadiazole core instead of oxazole, with a 3,5-dimethoxybenzamide group.

- Substituent Effects: Ethyl and methyl groups introduce steric bulk, which could affect solubility and pharmacokinetics compared to the tert-butyl group in the target compound .

- Bioactivity : Such hybrids are studied for enhanced stability and multitarget activities, including antimicrobial and anti-inflammatory effects .

2.3. N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]acetamide

- Structure : Features a boron-containing dioxaborolane substituent instead of dimethoxybenzamide.

- Key Differences :

- Functional Groups : The boron moiety enables unique reactivity, such as Suzuki-Miyaura cross-coupling, which is absent in the target compound.

- Applications : Boronated compounds are explored in drug delivery and neutron capture therapy, diverging from the antimicrobial focus of the dimethoxy analog .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties/Bioactivity |

|---|---|---|---|---|

| This compound | 1,2-Oxazole | 3,4-dimethoxybenzamide | 288.34 | Anticancer, antimicrobial potential |

| N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide | 1,2-Oxazole | 2,6-difluorobenzamide | 280.27 | Enzyme inhibition, metabolic stability |

| N-{3-[1-(4-ethylphenyl)-...-dimethoxybenzamide} | Triazole-thiadiazole | 3,5-dimethoxybenzamide | ~350 (estimated) | Multitarget biological activities |

| Boron-containing oxazole derivative | 1,2-Oxazole | Boron-dioxaborolane | ~320 (estimated) | Neutron capture therapy, drug delivery |

Research Findings and Implications

- In contrast, fluorine substituents (as in the difluoro analog) improve lipophilicity and bioavailability .

- Biological Activity : Methoxy groups in the target compound may enhance DNA intercalation or enzyme binding, while triazole-thiadiazole hybrids offer broader target engagement due to dual heterocyclic systems .

- Synthetic Flexibility : Boronated derivatives highlight the role of functional group diversity in expanding therapeutic applications beyond traditional small-molecule drug design .

Biological Activity

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol. The structure features a benzamide moiety substituted with a tert-butyl oxazole ring and two methoxy groups on the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and enzymes. The following mechanisms have been proposed:

- TRPV Channel Modulation : Recent studies suggest that compounds similar to this compound may act as modulators of TRPV (transient receptor potential vanilloid) channels, particularly TRPV3. These channels are involved in pain perception and inflammatory responses .

- Inhibition of Cancer Cell Proliferation : In vitro studies have indicated that related oxazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Antimicrobial Activity : Some oxazole derivatives exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

Case Studies

- TRPV3 Inhibition in Cancer Therapy : A study demonstrated that a compound structurally related to this compound inhibited lung cancer cell proliferation by downregulating TRPV3 expression. This suggests potential therapeutic applications in oncology .

- Antimicrobial Efficacy : Another investigation reported that an oxazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.